Jak3/btk-IN-5
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Overview
Description
Jak3/btk-IN-5 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling and are involved in various inflammatory and autoimmune diseases. The compound is designed to selectively inhibit these kinases, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jak3/btk-IN-5 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. One common synthetic route starts with the preparation of a pyrazolopyrimidine intermediate, which undergoes further modifications to achieve the final compound . The reaction conditions typically involve the use of specific reagents like 5-hydroxymethyluracil, which is oxidized to form 2,4-dihydroxypyrimidine-5-carbaldehyde, followed by chlorination and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Jak3/btk-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like 5-hydroxymethyluracil and chlorinating agents for the formation of key intermediates . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various intermediates that are further modified to achieve the final this compound compound. These intermediates are crucial for the compound’s selectivity and efficacy .
Scientific Research Applications
Jak3/btk-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinases and their role in various signaling pathways . In biology, it helps in understanding the molecular mechanisms of immune signaling and inflammation . In medicine, this compound is being investigated for its potential to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Jak3/btk-IN-5 exerts its effects by selectively inhibiting the activity of Janus kinase 3 and Bruton’s tyrosine kinase. These kinases are involved in the signal transduction pathways that regulate immune responses . By inhibiting these kinases, this compound can modulate the immune response, reducing inflammation and autoimmunity . The compound targets specific cysteine residues in the active sites of these kinases, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Jak3/btk-IN-5 include other JAK3 and BTK inhibitors such as PF-06651600 and ibrutinib . These compounds also target the same kinases but may differ in their selectivity and potency .
Uniqueness: This compound is unique due to its dual inhibition of both JAK3 and BTK, which allows for a broader range of therapeutic applications . This dual inhibition can provide synergistic effects, making it more effective in treating complex inflammatory and autoimmune diseases compared to single-target inhibitors .
Properties
Molecular Formula |
C19H22ClN7O2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-[(2S,4R)-4-[[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H22ClN7O2/c1-4-15(28)27-10-13(6-11(27)3)29-18-16-14(20)8-21-17(16)24-19(25-18)23-12-7-22-26(5-2)9-12/h4,7-9,11,13H,1,5-6,10H2,2-3H3,(H2,21,23,24,25)/t11-,13+/m0/s1 |
InChI Key |
VBHTYKLWZKIOEE-WCQYABFASA-N |
Isomeric SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)O[C@@H]4C[C@@H](N(C4)C(=O)C=C)C |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC4CC(N(C4)C(=O)C=C)C |
Origin of Product |
United States |
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